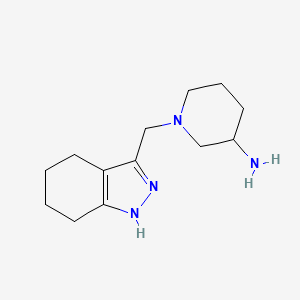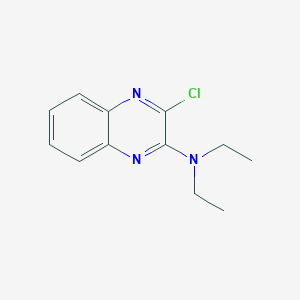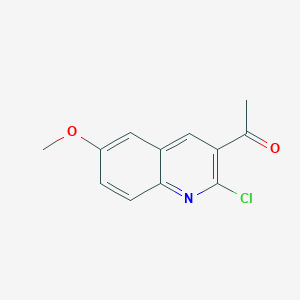
1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a chloro and methoxy group, making it a valuable scaffold for developing various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone typically involves the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. For instance, the reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in DMSO solution under reflux conditions leads to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of metal salts, such as silver nanoparticles, is crucial for achieving high selectivity and enhanced reaction rates in the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Medicine: It has potential neuroprotective properties and is being explored for stroke therapy.
Industry: The compound is used in developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, its neuroprotective effects are attributed to its ability to trap toxic radical oxygenated species, thereby reducing oxidative stress and neuronal damage .
Comparación Con Compuestos Similares
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound is used in chemoproteomic studies and has similar structural features.
Quinolinyl-pyrazoles: These compounds share the quinoline core and have been studied for their antimicrobial and anticancer properties.
Uniqueness: 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its potential as a neuroprotective agent further distinguishes it from other quinoline derivatives .
Propiedades
Fórmula molecular |
C12H10ClNO2 |
|---|---|
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
1-(2-chloro-6-methoxyquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H10ClNO2/c1-7(15)10-6-8-5-9(16-2)3-4-11(8)14-12(10)13/h3-6H,1-2H3 |
Clave InChI |
PHPJAYSULNXOPR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
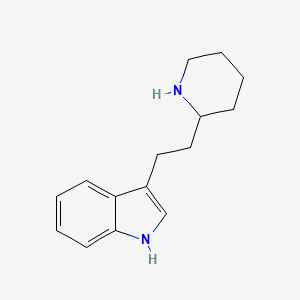
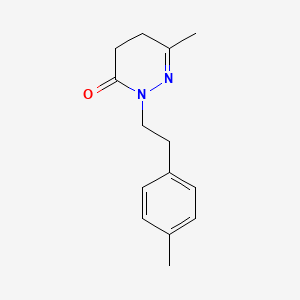
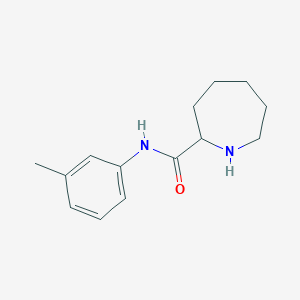
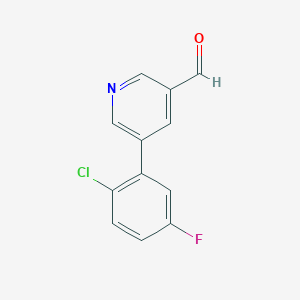
![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)
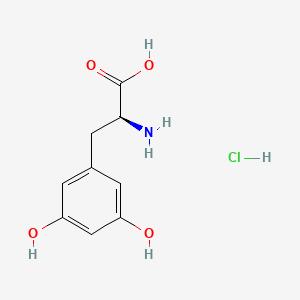
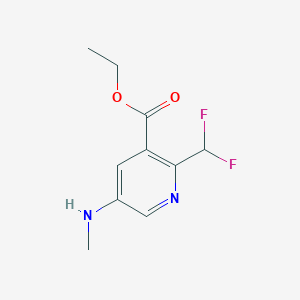
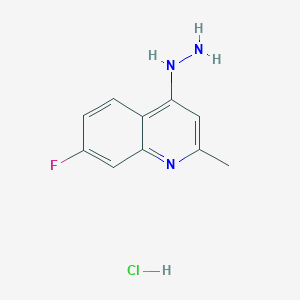
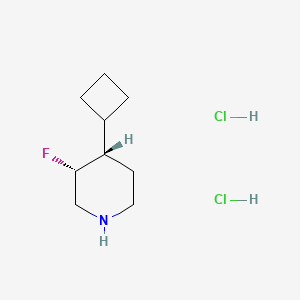
![8-Methoxy-4,5-dihydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B15067139.png)
